molecular formula C20H28F2N2O4 B7009929 N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-4-(oxan-2-yl)piperidine-1-carboxamide

N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-4-(oxan-2-yl)piperidine-1-carboxamide

Cat. No.: B7009929
M. Wt: 398.4 g/mol
InChI Key: JBWNZPWAGYUIFY-UHFFFAOYSA-N
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Description

N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-4-(oxan-2-yl)piperidine-1-carboxamide is an organic compound belonging to the piperidine family. Compounds in this family are known for their wide range of applications in various fields, including medicinal chemistry and materials science. This particular compound exhibits unique characteristics, making it an intriguing subject for scientific research.

Properties

IUPAC Name

N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-4-(oxan-2-yl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28F2N2O4/c1-26-17-6-5-14(12-18(17)28-19(21)22)13-23-20(25)24-9-7-15(8-10-24)16-4-2-3-11-27-16/h5-6,12,15-16,19H,2-4,7-11,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWNZPWAGYUIFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)N2CCC(CC2)C3CCCCO3)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-4-(oxan-2-yl)piperidine-1-carboxamide typically involves multiple steps, beginning with the preparation of key intermediates. Common steps include:

  • Formation of the Piperidine Ring: : Using starting materials like 4-piperidone and various reagents to construct the piperidine core.

  • Introduction of the Oxan-2-yl Group: : Functionalizing the piperidine ring with an oxan-2-yl group through specific reagents and reaction conditions.

  • Attachment of the Difluoromethoxy and Methoxyphenyl Groups: : This involves sophisticated organic reactions, ensuring the precise placement of these groups.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized conditions to enhance yield and purity. Advanced techniques such as flow chemistry and continuous processing might be employed to streamline the synthesis process and reduce waste.

Chemical Reactions Analysis

Types of Reactions: The compound is known to undergo several types of reactions, including:

  • Oxidation: : Using oxidizing agents to modify its structure.

  • Reduction: : Reductive conditions to alter functional groups.

  • Substitution: : Where certain groups are replaced by others under specific conditions.

Common Reagents and Conditions

  • Oxidation Reagents: : For example, potassium permanganate or chromium trioxide in an acidic medium.

  • Reduction Reagents: : Like lithium aluminium hydride or sodium borohydride.

  • Substitution Conditions: : Various halogenation or alkylation agents, depending on the desired modification.

Major Products Formed: Depending on the reaction conditions, the products can vary. For example, oxidation may lead to the formation of corresponding ketones or alcohols, while substitution reactions can introduce different functional groups, creating diverse derivatives of the parent compound.

Scientific Research Applications

Chemistry: : N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-4-(oxan-2-yl)piperidine-1-carboxamide is often used as a building block in complex organic synthesis, helping create novel compounds for various applications.

Biology: : In biological studies, this compound can be used to probe specific cellular mechanisms due to its unique interactions with biological molecules.

Industry: : Its unique chemical properties make it valuable in material science, potentially leading to the development of new materials with specific characteristics.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, influencing various biochemical pathways. The presence of the difluoromethoxy and methoxyphenyl groups plays a crucial role in its activity, potentially affecting receptor binding or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • N-[[3-(fluoromethoxy)-4-methoxyphenyl]methyl]-4-(oxan-2-yl)piperidine-1-carboxamide

  • N-[[3-(chloromethoxy)-4-methoxyphenyl]methyl]-4-(oxan-2-yl)piperidine-1-carboxamide

Uniqueness: : Compared to its analogues, N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-4-(oxan-2-yl)piperidine-1-carboxamide has unique fluorine substitution, which can significantly alter its chemical reactivity and biological activity, providing distinct advantages in its respective applications.

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